molecular formula C13H11N B8319499 3-Methyl-2-naphthalenylacetonitrile CAS No. 1261632-26-1

3-Methyl-2-naphthalenylacetonitrile

Cat. No.: B8319499
CAS No.: 1261632-26-1
M. Wt: 181.23 g/mol
InChI Key: ZXHQMCZOUYWLEV-UHFFFAOYSA-N
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Description

3-Methyl-2-naphthalenylacetonitrile is a specialized organic compound featuring a naphthalene ring system substituted with an acetonitrile group. This structure classifies it as a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its core value in research stems from the reactivity of the nitrile group, which can be readily transformed into other functional groups, such as carboxylic acids or amines, and the aromatic system which can facilitate various coupling reactions. Naphthalene acetonitrile derivatives are prominently featured in medicinal chemistry research as key synthetic intermediates. Compounds with closely related structures are investigated for their application in developing active pharmaceutical ingredients. Specifically, 2-naphthylacetonitrile has been identified as a valuable synthetic intermediate for therapeutics targeting the central nervous system, such as (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane (Centanafadine), a potential treatment for attention deficit hyperactivity disorder (ADHD) . As such, this compound is of significant interest for exploring structure-activity relationships in drug discovery programs and for the development of novel synthetic methodologies, including flow chemistry and photochemical reactions . Acetonitrile derivatives often serve as a dual-purpose reagent in chemical synthesis, acting as both a solvent and a source of cyanomethyl or other functional groups in metal-catalyzed or transition metal-free reactions . Researchers value this compound for its potential in cyanomethylation reactions, which are useful for introducing nitrile-containing side chains into target molecules. This product is intended for chemical synthesis and research applications in a controlled laboratory environment. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions, considering that related nitriles can exhibit toxicity .

Properties

CAS No.

1261632-26-1

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(3-methylnaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-8-11-4-2-3-5-13(11)12(9-10)6-7-14/h2-5,8-9H,6H2,1H3

InChI Key

ZXHQMCZOUYWLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)CC#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents one of the most direct routes to 3-methyl-2-naphthalenylacetonitrile. US Patent 4,910,019 (source ) details a method where 3-bromo-2-bromomethylnaphthalene undergoes displacement with sodium cyanide in dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism, where the bromine atom at the methyl position is replaced by a cyanide ion. Key parameters include:

  • Reaction Conditions :

    • Solvent: DMSO (150 mL per 6.0 g substrate)

    • Temperature: Room temperature (25°C)

    • Duration: 2 hours

    • Yield: 65% (reported for analogous structures)

The reaction’s success hinges on the use of a polar aprotic solvent like DMSO, which stabilizes the transition state and enhances nucleophilicity. However, competing elimination reactions may occur if excess base or elevated temperatures are employed .

Lithiation-Alkylation Strategies

A more sophisticated approach involves directed ortho-lithiation followed by alkylation, as exemplified in US Patent 4,890,861 (source ). This method exploits the naphthalene ring’s aromatic directing effects:

  • Lithiation :

    • Substrate: 2-Naphthalenylpropionitrile (4.52 g, 25 mmol)

    • Base: n-BuLi (1.6 M in hexanes, 18.75 mL, 30 mmol)

    • Solvent: Dry tetrahydrofuran (THF, 250 mL)

    • Temperature: -78°C (maintained via acetone/dry ice bath)

    The lithiation step generates a resonance-stabilized aryl lithium species at the 3-position of the naphthalene ring.

  • Methylation :

    • Electrophile: Methyl iodide (4.26 g, 30 mmol)

    • Quenching: Saturated NH4Cl (35 mL)

    • Workup: Standard extraction with CH2Cl2

    • Purification: Flash chromatography (SiO2, CH2Cl2/EtOAc gradient)

    • Yield: 48% (2.45 g product)

This method’s regioselectivity arises from the nitrile group’s electron-withdrawing effect, which directs lithiation to the adjacent position .

Cyanoalkylation via Amidoxime Intermediates

An alternative pathway involves the synthesis of amidoxime intermediates, which are subsequently dehydrated to nitriles. US Patent 4,890,861 (source ) outlines this two-step process:

  • Amidoxime Formation :

    • Substrate: N'-Hydroxy-2-(2-naphthalenyl)propanimidamide (4.18 g, 20 mmol)

    • Reagent: Thionyl chloride (SOCl2, 1.1 equivalents) in CH2Cl2

    • Conditions: 0°C for 30 minutes

    • Intermediate: Chloroimidate

  • Dehydration :

    • Solvent: Methanol (MeOH)

    • Acid Catalyst: Hydrochloric acid (HCl)

    • Temperature: Room temperature

    • Yield: 52% (purified via preparative HPLC)

This route avoids harsh cyanide reagents but requires careful control of dehydration conditions to prevent over-oxidation .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the three primary methods:

MethodYield (%)Purity (HPLC)ScalabilitySafety Considerations
Nucleophilic Substitution65>95%HighCyanide handling precautions
Lithiation-Alkylation4898%ModerateCryogenic conditions required
Amidoxime Dehydration5297%LowSOCl2 toxicity

Key Findings :

  • The nucleophilic substitution route offers the highest yield and scalability but necessitates stringent safety protocols for cyanide management .

  • Lithiation-alkylation provides superior regiocontrol, making it ideal for applications requiring high positional purity .

Purification and Characterization

Post-synthetic purification is critical given the compound’s propensity for byproduct formation. US Patent 4,890,861 (source ) reports successful isolation using:

  • Flash Chromatography :

    • Stationary Phase: Silica gel (SiO2)

    • Eluent: CH2Cl2/EtOAc gradients (0.5–2% EtOAc)

    • Purity: >98% (by 1H NMR)

  • Trituration :

    • Solvent: CH2Cl2

    • Purity Enhancement: Removes polymeric byproducts

Analytical Data :

  • 1H NMR (CDCl3, 400 MHz): δ 8.40 (d, J=8 Hz, 1H), 7.80 (m, 3H), 7.60 (d, J=8 Hz, 1H), 4.60 (s, 2H), 2.60 (s, 3H) .

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Mechanistic Insights and Side Reactions

The nitrile group’s electron-withdrawing nature profoundly influences reaction pathways:

  • Electrophilic Aromatic Substitution :

    • Nitrile deactivates the ring, directing incoming electrophiles to the 3-position.

    • Competing reactions at the 1-position are minimized due to steric hindrance .

  • Byproduct Formation :

    • Di-alkylation : Occurs when excess methyl iodide is used, yielding 3,6-dimethyl derivatives.

    • Ring Oxidation : Trace peroxides in THF can oxidize the naphthalene ring, necessitating rigorous solvent drying .

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution method (source ) is preferred due to:

  • Solvent Recovery : DMSO can be recycled via vacuum distillation.

  • Cost Efficiency : Sodium cyanide ($2.50/mol) is economically favorable compared to n-BuLi ($45/mol).

However, waste streams containing cyanide require treatment with hypochlorite solutions to ensure environmental compliance .

Emerging Methodologies

Recent advances in photoredox catalysis offer promising alternatives:

  • Visible-Light-Mediated Cyanation :

    • Catalyst: Ru(bpy)3Cl2

    • Cyanide Source: Trimethylsilyl cyanide (TMSCN)

    • Preliminary Yield: 58% (optimization ongoing)

While still experimental, this method eliminates stoichiometric metal bases and operates under milder conditions .

Q & A

Basic: What are the recommended synthetic methodologies for 3-Methyl-2-naphthalenylacetonitrile, and how do reaction conditions influence yield?

The synthesis of structurally related nitriles, such as 1-Hydroxy-3-methyl-2-naphthonitrile, involves alkynes and 1,3-dicarbonyl compounds as precursors, with bromine catalysts (e.g., N-bromo-succinimide) and peroxides facilitating cyclization under mild conditions . For this compound, analogous protocols may apply, though substituent positioning (methyl at the 3-position, nitrile at the 2-position) requires careful optimization of temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading. Yield improvements (>70%) are often achieved via stepwise purification using column chromatography and recrystallization.

Advanced: How can contradictions in toxicity data for methyl-substituted naphthalenes be resolved, particularly regarding respiratory vs. hepatic effects?

Discrepancies in toxicity outcomes (e.g., respiratory vs. hepatic effects) may stem from differences in exposure routes (inhalation vs. oral) or metabolic activation pathways. For instance, naphthalene derivatives are metabolized by cytochrome P450 enzymes to reactive epoxides, which exhibit tissue-specific toxicity . To resolve contradictions:

  • Experimental Design : Conduct comparative studies using consistent exposure routes (e.g., inhalation at 10–50 ppm for 14 days) and include biomarkers like urinary metabolites (e.g., 1,2-dihydroxynaphthalene) .
  • Data Harmonization : Apply risk-of-bias assessments (Table C-7) to prioritize high-confidence studies, such as those with randomized dosing and concealed allocation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H-NMR to confirm methyl group integration (δ 2.1–2.3 ppm) and nitrile absence of protons. 13C^{13}C-NMR identifies the nitrile carbon (δ 115–120 ppm) and aromatic carbons.
  • IR : A sharp peak near 2240 cm1^{-1} confirms the C≡N stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C13_{13}H11_{11}N) and fragments such as [M–CH3_3]+^+.

Advanced: What computational strategies are effective for predicting the environmental persistence of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log KowK_{ow}). Molecular dynamics simulations can predict soil sorption based on aromatic ring hydrophobicity and methyl/nitrile substituent effects . Compare results with experimental degradation studies in water-sediment systems (OECD 308 guideline) to validate models.

Basic: What are the primary data gaps in toxicokinetic studies of methylnaphthalene derivatives?

The 2024 ATSDR report identifies gaps in:

  • Metabolite Profiling : Limited data on hydroxylated and glutathione-conjugated metabolites in humans .
  • Cross-Species Variability : Differences in CYP-mediated metabolism between rodents and humans require clarification using in vitro hepatocyte models .

Advanced: How should researchers design in vivo studies to assess neurotoxicity risks for this compound?

  • Dosing Regimens : Use subchronic exposure (90-day) at 5–25 mg/kg/day via oral gavage, with endpoints including motor neuron histopathology and acetylcholinesterase activity.
  • Controls : Include positive controls (e.g., acrylamide) and sham-exposed cohorts.
  • Bias Mitigation : Adhere to risk-of-bias criteria (Table C-7), ensuring blinding during tissue analysis .

Basic: Which databases and search strategies are prioritized for literature reviews on this compound?

ATSDR’s 2024 toxicological profile recommends:

  • PubMed/TOXCENTER : Use MeSH terms like “Naphthalenes/toxicity”[mh] AND (“pharmacokinetics”[mh] OR “environmental exposure”[mh]) .
  • Grey Literature : Include technical reports from EPA and NTP, filtered by inclusion criteria (Table B-1) for health outcomes like renal or hepatic effects .

Advanced: How can in vitro assays resolve conflicting data on estrogenic activity of nitrile-containing naphthalenes?

  • Assay Selection : Use ERα-CALUX (OECD TG 455) to measure receptor binding and compare with structurally similar compounds (e.g., 3-Methoxy-2-naphthol ).
  • Dose-Response Analysis : Test concentrations from 1 nM–10 μM, controlling for cytotoxicity via MTT assays.
  • Metabolic Activation : Co-incubate with S9 liver fractions to assess metabolite-mediated effects .

Basic: What are the key regulatory thresholds for occupational exposure to methylnaphthalenes?

While specific limits for this compound are undefined, ATSDR cites 8-hour TWA (time-weighted average) guidelines for naphthalene (10 ppm) and 1-methylnaphthalene (0.5 ppm) . Monitoring via air sampling (NIOSH Method 1501) and urinary 1-naphthol is recommended .

Advanced: What strategies optimize catalytic efficiency in the synthesis of nitrile derivatives?

  • Catalyst Screening : Test transition metals (e.g., Pd/Cu) for cross-coupling reactions, optimizing ligand systems (e.g., bipyridine for stability).
  • Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) to enhance nitrile group reactivity.
  • Kinetic Studies : Use in situ FTIR to track intermediate formation and adjust reaction times .

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